molecular formula C12H18BrFOSi B6322812 (3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane CAS No. 1037088-98-4

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane

Cat. No.: B6322812
CAS No.: 1037088-98-4
M. Wt: 305.26 g/mol
InChI Key: NBTAJPKFSJBSJO-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C12H18BrFOSi and a molecular weight of 305.26 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a phenoxy group attached to a silicon atom, which is further bonded to a tert-butyl group and two methyl groups. It is commonly used in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-4-fluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

3-Bromo-4-fluorophenol+tert-butylchlorodimethylsilaneEt3NThis compound+HCl\text{3-Bromo-4-fluorophenol} + \text{tert-butylchlorodimethylsilane} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 3-Bromo-4-fluorophenol+tert-butylchlorodimethylsilaneEt3​N​this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones or other oxygenated phenoxy derivatives.

    Reduction: Formation of 4-fluorophenoxy(tert-butyl)dimethylsilane.

Scientific Research Applications

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms, along with the phenoxy group, provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo substitution, oxidation, and reduction reactions. The silicon atom, bonded to the tert-butyl and methyl groups, imparts stability and hydrophobicity to the molecule, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-chlorophenoxy)(tert-butyl)dimethylsilane
  • (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
  • (3-Bromo-4-iodophenoxy)(tert-butyl)dimethylsilane

Uniqueness

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. The fluorine atom, being highly electronegative, influences the reactivity of the phenoxy group, while the bromine atom provides a site for further functionalization. This combination of functional groups makes the compound versatile for various synthetic applications.

Properties

IUPAC Name

(3-bromo-4-fluorophenoxy)-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTAJPKFSJBSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add TBSCl (3.37 g, 22.37 mmol) and imidazole (1.9 g, 27.96 mmol) to a solution of 3-bromo-4-fluoro-phenol (3.56 g 18.64 mmol) in CH2Cl2 (60 ml). Stir the solution at ambient temperature for 3 hours. Quench the reaction with water (30 mL). Extract the aqueous layer with CH2Cl2 (30 mL×3). The combined organic layers are washed with brine, dried over Na2SO4, concentrated under vacuum. The residue is purified by silica gel chromatography (petroleum ether) to give (3-bromo-4-fluoro-phenoxy)-tert-butyl-dimethyl-silane as colorless oil (5.81 g, 99%), MS (m/z): 303 (M−1).
Name
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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